

Key physical characteristics of Benzyl tetrahydro-2H-pyran-4-carboxylate

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Compound of Interest

Compound Name: *Benzyl tetrahydro-2H-pyran-4-carboxylate*

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An In-depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate

This guide provides a comprehensive overview of the key physical and chemical characteristics of **Benzyl tetrahydro-2H-pyran-4-carboxylate**, a crucial heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core data with practical, field-proven insights to facilitate its effective application in the laboratory.

Introduction and Strategic Importance

Benzyl tetrahydro-2H-pyran-4-carboxylate (CAS No. 871022-58-1) is a versatile intermediate valued in pharmaceutical and fine chemical synthesis.^[1] Its structure uniquely combines a stable, saturated tetrahydropyran (THP) ring with a benzyl ester functional group. This configuration offers several strategic advantages in multi-step synthesis. The THP moiety is a common scaffold in numerous bioactive molecules, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under standard hydrogenolysis conditions, ensuring orthogonality with many other protecting groups.^[1] This makes the molecule an ideal starting point for constructing complex molecular architectures where precise control of reactivity is paramount.^[1]

Molecular Structure and Core Identifiers

The fundamental identity of a chemical compound is rooted in its structure and universally recognized identifiers.

Caption: Molecular Structure of **Benzyl tetrahydro-2H-pyran-4-carboxylate**.

Table 1: Core Compound Identifiers

Property	Value	Source(s)
IUPAC Name	Benzyl oxane-4-carboxylate	N/A
CAS Number	871022-58-1	[1]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[1]
Molecular Weight	220.26 g/mol	[1][2]

| MDL Number | MFCD11976280 [[1] |

Physicochemical Properties

A compound's physical properties dictate its handling, reaction conditions, and purification strategies. While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes known values and expert-derived predictions based on analogous structures.

Table 2: Key Physical Characteristics

Property	Value / Predicted Value	Rationale and Comparative Data
Appearance	Colorless to pale yellow liquid or low-melting solid	Typical for benzyl esters of this molecular weight.
Boiling Point	> 300 °C (Predicted at atm. pressure)	High molecular weight and polarity suggest a high boiling point. The parent carboxylic acid boils at 115 °C / 20 mmHg.
Melting Point	Not available	N/A
Density	~1.1 g/cm ³ (Predicted)	The analogous methyl ester, Methyl tetrahydro-2H-pyran-4-carboxylate, has a density of 1.080 g/mL at 20 °C.[3]
Solubility	Soluble in CH ₂ Cl ₂ , EtOAc, THF, MeOH, EtOH. Insoluble in water.	The ester and aromatic functionalities confer solubility in common organic solvents, while the overall nonpolar character predicts poor aqueous solubility.

| Storage | 2-8°C, dry, sealed | Recommended for maintaining long-term stability and preventing hydrolysis.[1] |

Spectroscopic Profile: An Interpretive Analysis

Spectroscopic data provides a fingerprint of a molecule's structure. The following sections detail the expected spectroscopic characteristics, providing a baseline for characterization and reaction monitoring.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is the most informative tool for routine structural confirmation. The predicted chemical shifts (in CDCl₃) are:

- δ 7.30-7.40 ppm (multiplet, 5H): These signals correspond to the five protons of the monosubstituted benzene ring of the benzyl group.
- δ 5.15 ppm (singlet, 2H): This sharp singlet arises from the two benzylic protons (-O-CH₂-Ph). Its integration value of 2H is a key diagnostic feature.
- δ 3.90-4.05 ppm (multiplet, 2H): These are the axial and equatorial protons on the carbons adjacent to the ring oxygen (C2 and C6 positions) deshielded by the ether linkage.
- δ 3.40-3.55 ppm (multiplet, 2H): These signals correspond to the other two protons on the carbons adjacent to the ring oxygen.
- δ 2.50-2.65 ppm (multiplet, 1H): This signal is from the methine proton at the C4 position, adjacent to the carbonyl group.
- δ 1.70-1.95 ppm (multiplet, 4H): These signals represent the four protons on the C3 and C5 positions of the tetrahydropyran ring.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum confirms the carbon skeleton:

- δ ~174 ppm: The carbonyl carbon of the ester group.
- δ ~136 ppm: The quaternary aromatic carbon (C1) of the benzyl group.
- δ ~128.5 ppm, ~128.2 ppm, ~128.0 ppm: Aromatic carbons (C2-C6) of the benzyl group.
- δ ~68 ppm: Carbons adjacent to the ring oxygen (C2 and C6).
- δ ~66 ppm: The benzylic carbon (-O-CH₂-Ph).
- δ ~41 ppm: The methine carbon at the C4 position.
- δ ~34 ppm: Carbons at the C3 and C5 positions.

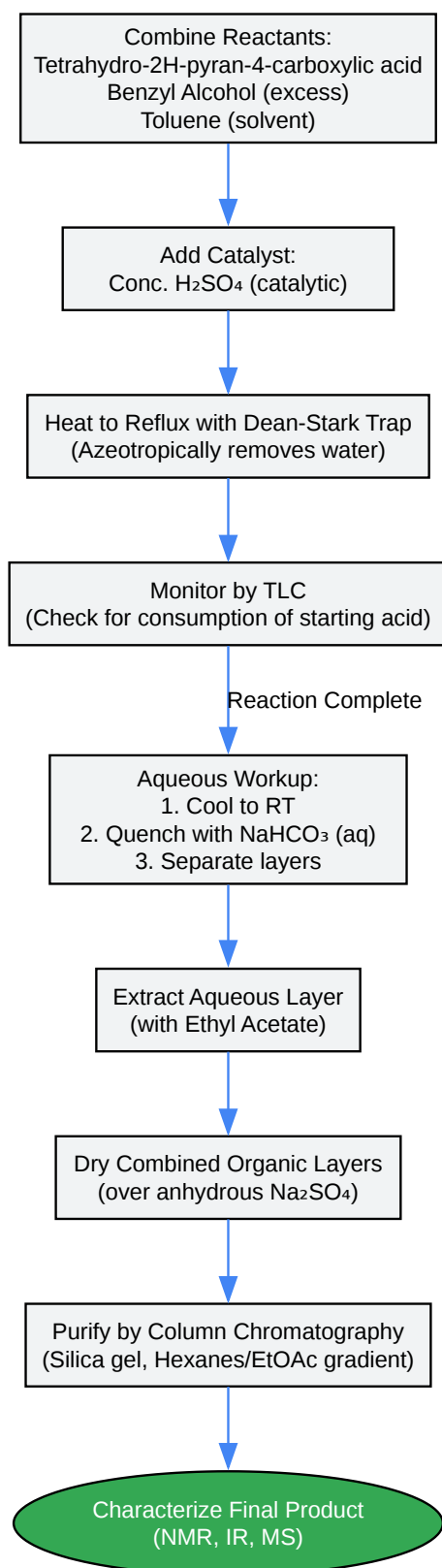
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups:

- $\sim 3030\text{ cm}^{-1}$ (weak-medium): Aromatic C-H stretching.
- $\sim 2950, 2860\text{ cm}^{-1}$ (medium-strong): Aliphatic C-H stretching from the THP ring and benzylic methylene.
- $\sim 1735\text{ cm}^{-1}$ (strong): A very prominent peak corresponding to the C=O (ester) stretching vibration. This is a critical diagnostic peak.
- $\sim 1450\text{-}1600\text{ cm}^{-1}$ (variable): Aromatic C=C ring stretching absorptions.
- $\sim 1100\text{-}1250\text{ cm}^{-1}$ (strong): C-O stretching from the ester and the ether linkages of the THP ring.

Experimental Protocol: Synthesis via Fischer Esterification

The most direct and common synthesis of **Benzyl tetrahydro-2H-pyran-4-carboxylate** is the acid-catalyzed esterification of its parent carboxylic acid. This self-validating protocol includes in-process checks to ensure reaction completion.



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Caption: Workflow for the Synthesis of **Benzyl tetrahydro-2H-pyran-4-carboxylate**.

Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq), and toluene (approx. 0.2 M concentration).
 - **Causality:** Benzyl alcohol is used in excess to drive the equilibrium towards the product, according to Le Châtelier's principle. Toluene serves as a solvent and an azeotroping agent to remove the water byproduct.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).
 - **Causality:** The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.
- **Reflux:** Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress.
 - **Trustworthiness:** The reaction is self-validating. The theoretical amount of water to be collected is 1.0 equivalent. Collection of this amount indicates the reaction is nearing completion.
- **Monitoring:** Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. Visualize with a potassium permanganate stain. The reaction is complete when the starting carboxylic acid spot is no longer visible.
- **Workup:** Once complete, cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
 - **Causality:** The sodium bicarbonate neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, moving it into the aqueous layer.
- **Extraction and Drying:** Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
- **Final Characterization:** Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm its identity and purity using the spectroscopic methods detailed in Section 4.

Safe Handling and Storage

While specific hazard data for this compound is limited, prudent laboratory practices for handling benzyl esters should be followed.

- **Personal Protective Equipment (PPE):** Wear safety goggles, a lab coat, and chemical-resistant gloves.
- **Ventilation:** Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place, ideally refrigerated at 2-8°C to ensure long-term chemical stability.^[1]

Conclusion

Benzyl tetrahydro-2H-pyran-4-carboxylate is a high-value synthetic intermediate with well-defined structural and spectroscopic characteristics. Its strategic utility in organic synthesis, particularly for pharmaceuticals, is underscored by the stable THP core and the readily cleavable benzyl ester. Understanding its core physical properties and employing robust, validated synthetic protocols are key to leveraging this versatile molecule to its full potential in research and development.

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